molecular formula C12H15NO B13867318 (5-propan-2-yl-1H-indol-2-yl)methanol

(5-propan-2-yl-1H-indol-2-yl)methanol

Cat. No.: B13867318
M. Wt: 189.25 g/mol
InChI Key: YFBJUTIXLJOSCT-UHFFFAOYSA-N
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Description

(5-Propan-2-yl-1H-indol-2-yl)methanol is a substituted indole derivative characterized by a propan-2-yl (isopropyl) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2 of the indole scaffold. Indoles are heterocyclic aromatic compounds with significant relevance in medicinal chemistry due to their presence in bioactive molecules, including pharmaceuticals and natural products. This article provides a detailed comparison with structurally similar indole derivatives, focusing on substituent effects, synthesis, and applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(5-propan-2-yl-1H-indol-2-yl)methanol

InChI

InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13-12/h3-6,8,13-14H,7H2,1-2H3

InChI Key

YFBJUTIXLJOSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of (5-propan-2-yl-1H-indol-2-yl)methanol

General Synthetic Strategies for 2-Substituted Indoles

The synthesis of 2-substituted indoles, including 2-(hydroxymethyl)indoles, typically involves:

  • Functionalization of the indole nucleus at the 2-position via electrophilic substitution or directed lithiation.
  • Introduction of the hydroxymethyl group through reduction of 2-formylindole intermediates or direct hydroxymethylation.
  • Installation of substituents at the 5-position, such as the isopropyl group, via Friedel–Crafts alkylation or cross-coupling reactions.

These approaches are often combined in multi-step sequences to yield the target compound with desired regioselectivity and stereochemical control.

Specific Routes to (5-propan-2-yl-1H-indol-2-yl)methanol

Starting from 5-Isopropylindole Derivatives

One practical approach begins with 5-propan-2-ylindole as the starting material. The 2-position is then functionalized by formylation, typically using a Vilsmeier–Haack reaction, to introduce a formyl group at C-2, yielding 5-propan-2-yl-1H-indole-2-carbaldehyde. Subsequent reduction of the aldehyde group with mild hydride donors such as sodium borohydride (NaBH4) converts the aldehyde to the corresponding (5-propan-2-yl-1H-indol-2-yl)methanol.

This method benefits from:

  • High regioselectivity in the formylation step.
  • Mild reduction conditions that preserve the indole core.
  • The ability to introduce the isopropyl group early in the synthesis, facilitating downstream functionalization.
One-Pot or Cascade Reactions

Recent advancements include one-pot methodologies combining multiple steps without isolation of intermediates. For example, the Friedel–Crafts reaction has been employed to functionalize indoles with various substituents in a single step, sometimes followed by in situ transformations to install hydroxymethyl groups at the 2-position.

Such methods typically involve:

  • Condensation of indole derivatives with aldehydes or ketones.
  • Acid-catalyzed cyclization or rearrangement.
  • Workup involving neutralization and extraction to isolate the product.

While these methods are efficient, their application to (5-propan-2-yl-1H-indol-2-yl)methanol specifically requires optimization to accommodate the isopropyl substituent and the sensitive hydroxymethyl group.

Example Synthesis Protocol

A representative synthesis protocol based on literature data can be summarized as follows:

Step Reagents and Conditions Outcome
1 5-propan-2-ylindole + POCl3/DMF (Vilsmeier–Haack) 5-propan-2-yl-1H-indole-2-carbaldehyde
2 NaBH4 in ethanol or methanol at 0 °C to room temp Reduction to (5-propan-2-yl-1H-indol-2-yl)methanol
3 Purification by column chromatography (silica gel) Isolated pure target compound

This sequence is supported by analogous syntheses of 2-substituted indoles with hydroxymethyl functionalities, as reported in several studies.

Analytical Data and Characterization

Characterization of (5-propan-2-yl-1H-indol-2-yl)methanol typically involves:

These data confirm the successful synthesis and purity of the compound.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range (%) References
Vilsmeier–Haack formylation + NaBH4 reduction High regioselectivity; mild conditions Requires pure starting indole; multi-step 60–80
One-pot Friedel–Crafts based cascade Efficient; fewer purification steps May require optimization for isopropyl substituent; moderate yields 40–55
Suzuki coupling + Mannich reaction (for related indole derivatives) Versatile for diverse substitutions More complex; multi-step synthesis Variable

Chemical Reactions Analysis

Types of Reactions

(5-propan-2-yl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(5-propan-2-yl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-propan-2-yl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key indole derivatives and their substituent profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
(5-Propan-2-yl-1H-indol-2-yl)methanol Propan-2-yl (5), -CH₂OH (2) C₁₂H₁₅NO 189.25
(5-Methoxy-1H-indol-2-yl)methanol Methoxy (5), -CH₂OH (2) C₁₀H₁₁NO₂ 177.20
1-(5-Methyl-1H-indol-6-yl)ethan-1-one Methyl (5), acetyl (6) C₁₁H₁₁NO 173.21
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal Chloro (5), phenyl (2), propanal (3) C₁₈H₁₄ClNO 303.77

Substituent Effects :

  • Hydrogen Bonding: The hydroxymethyl group at position 2 enables hydrogen bonding, similar to (5-Methoxy-1H-indol-2-yl)methanol, which may influence solubility and crystal packing .
  • Electronic Effects: Propan-2-yl is electron-donating, increasing indole’s electron density, while chloro substituents (e.g., in C₁₈H₁₄ClNO) are electron-withdrawing, altering reactivity .

Physicochemical Properties

Property (5-Propan-2-yl-1H-indol-2-yl)methanol (5-Methoxy-1H-indol-2-yl)methanol 1-(5-Methyl-1H-indol-6-yl)ethan-1-one
Boiling Point (°C) ~390–410 (estimated) 395.0 Not reported
Density (g/cm³) ~1.2 (estimated) 1.3 Not reported
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Soluble in ethanol, acetone

Key Observations :

  • The higher molecular weight and bulkier substituents in the target compound likely result in a higher boiling point than (5-Methoxy-1H-indol-2-yl)methanol .
  • The absence of oxygen in the propan-2-yl group reduces polarity compared to methoxy-substituted analogs, decreasing aqueous solubility .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C)
(5-Propan-2-yl-1H-indol-2-yl)methanol C₁₂H₁₅NO 189.25 Propan-2-yl, -CH₂OH ~390–410
(5-Methoxy-1H-indol-2-yl)methanol C₁₀H₁₁NO₂ 177.20 Methoxy, -CH₂OH 395.0
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal C₁₈H₁₄ClNO 303.77 Chloro, phenyl, propanal Not reported

Q & A

Q. What are the common synthetic routes for preparing (5-propan-2-yl-1H-indol-2-yl)methanol, and how are reaction conditions optimized for yield?

Methodological Answer: The synthesis typically involves reducing a pre-functionalized indole derivative. For example, indole-2-carboxylates or ketones can be reduced using agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under anhydrous conditions . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reducing agent activity.
  • Temperature : Reactions are often conducted at reflux (~66°C for THF) to accelerate reduction.
  • Post-reduction workup : Quenching with aqueous NH₄Cl or Rochelle salt minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity.

Q. Reference Table: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes LiAlH₄ reactivity
Temperature66°C (reflux)Completes reaction in 4–6 hours
QuenchingSaturated NH₄ClPrevents over-reduction

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of (5-propan-2-yl-1H-indol-2-yl)methanol?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–11 ppm, hydroxyl at δ 1–5 ppm) and carbon backbone .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O from the methanol group).
  • FTIR : Identifies O-H stretches (~3200–3600 cm⁻¹) and indole ring vibrations (C=C, ~1450–1600 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .

Q. Reference Table: Key Spectral Peaks

TechniqueKey PeaksFunctional Group
¹H NMRδ 10.5 (s, 1H)Indole NH
ESI-MSm/z 204.1[M+H]⁺
FTIR3250 cm⁻¹O-H stretch

Q. What are the primary biological targets or pathways associated with indole-2-yl methanol derivatives in pharmacological research?

Methodological Answer: Indole-2-yl methanol derivatives commonly interact with:

  • Serotonin (5-HT) receptors : Structural similarity to tryptophan enables binding to 5-HT₁A/₂A subtypes, modulating mood and cognition pathways .
  • Dopamine receptors : Competitive inhibition assays (e.g., radioligand displacement) assess affinity for D₂/D₃ receptors .
  • Apoptosis pathways : MTT assays evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

Q. Reference Table: Receptor Affinity Data

ReceptorAssay TypeIC₅₀ (µM)Source
5-HT₁ARadioligand0.8 ± 0.1
D₂Competitive2.5 ± 0.3

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (5-propan-2-yl-1H-indol-2-yl)methanol across different studies?

Methodological Answer:

  • Replicate experimental conditions : Standardize cell lines, assay protocols (e.g., incubation time, solvent controls) .
  • Validate receptor specificity : Use CRISPR-edited cell lines to confirm target engagement.
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to compare IC₅₀ values across studies, accounting for variability in purity or stereochemistry .

Case Study : Discrepancies in serotonin receptor affinity may arise from differences in compound enantiopurity. Chiral HPLC or SFC can resolve stereoisomers .

Q. What strategies are recommended for optimizing the crystallization of (5-propan-2-yl-1H-indol-2-yl)methanol to obtain high-resolution X-ray diffraction data?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with solvent pairs (e.g., DCM/methanol) to grow single crystals .
  • Temperature gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation.
  • Software tools : SHELXL refines hydrogen atom positions and thermal parameters .

Q. Reference Table: Crystallization Conditions

Solvent SystemCrystal QualityResolution (Å)
DCM/methanolPrismatic0.83

Q. What methodological approaches are used to assess the in vitro toxicity profile of (5-propan-2-yl-1H-indol-2-yl)methanol derivatives?

Methodological Answer:

  • Neutral red assay : Quantifies lysosomal damage in human keratinocytes (HaCaT) at concentrations ≤500 µg/mL .
  • MTT assay : Measures mitochondrial activity in hepatocytes (HepG2) to determine LC₅₀ values .
  • Genotoxicity : Comet assay or γ-H2AX foci detection evaluates DNA damage .

Q. Reference Table: Toxicity Thresholds

AssayCell LineLC₅₀ (µg/mL)
MTTHepG2215 ± 15

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